3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a phthalazinone moiety, and a methylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the phthalazinone core.
Attachment of the Methylpropanamide Side Chain: The final step involves the acylation of the phthalazinone derivative with N-methylpropanamide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and phthalazinone moiety are likely involved in binding to the active site of the target, while the methylpropanamide side chain may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-bromophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- 3-[4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- 3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
Uniqueness
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The phthalazinone core provides a stable and versatile scaffold, while the methylpropanamide side chain enhances its solubility and potential bioavailability. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-20-16(23)10-11-22-18(24)15-5-3-2-4-14(15)17(21-22)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZCUDYCFGULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.